molecular formula C21H19N5O2 B2698830 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide CAS No. 899752-87-5

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide

Cat. No.: B2698830
CAS No.: 899752-87-5
M. Wt: 373.416
InChI Key: YDRCSPMYCYIRQF-UHFFFAOYSA-N
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Description

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide (CAS 899752-87-5) is a chemical compound with the molecular formula C 21 H 19 N 5 O 2 and a molecular weight of 373.4 g/mol . This substance belongs to the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds, which are recognized in scientific literature as privileged scaffolds in medicinal chemistry due to their diverse biological activities . Researchers value this core structure for its potential in anticancer drug discovery. Specifically, pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized as molecular frameworks for investigating antitumor activity and kinase inhibition . These compounds are frequently studied as inhibitors of critical enzyme targets, such as the Epidermal Growth Factor Receptor tyrosine kinase (EGFR-TK), with some derivatives demonstrating potent activity in biochemical assays . More recent research into novel pyrazolo[3,4-d]pyrimidine derivatives has also highlighted their potential as inhibitors of VEGFR-2, a key receptor in tumor angiogenesis, and has shown the ability to induce apoptosis and arrest the cell cycle in cancer cell lines . The structural features of this compound make it a valuable intermediate or target molecule for researchers in chemical biology and pharmaceutical sciences, particularly for those exploring new therapeutic agents for oncology-related applications. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c27-19(13-7-10-16-8-3-1-4-9-16)24-25-15-22-20-18(21(25)28)14-23-26(20)17-11-5-2-6-12-17/h1-6,8-9,11-12,14-15H,7,10,13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDRCSPMYCYIRQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which is achieved through the cyclization of appropriate hydrazine derivatives with β-diketones under acidic conditions . The phenylbutanamide moiety is then introduced via an amide coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry can be employed to scale up the production process while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

    Oxidation: Oxo derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenyl derivatives.

Mechanism of Action

Comparison with Similar Compounds

Table 1. EGFR and MCF-7 Activity of Selected Analogues

Compound MCF-7 IC₅₀ (µM) EGFR IC₅₀ (µM) Apoptosis Activity
234 55.35 ± 7.711 N/A Moderate
235 60.02 ± 2.716 N/A Highest
236 45.41 ± 5.376 N/A Low
237 34.55 ± 2.381 0.186 Lowest
Erlotinib N/A 0.03 Reference

Data sourced from Horchani et al. (2021)

Antimicrobial Activity

Pyrazolopyrimidine-peptide hybrids, such as ethyl 2-{(R)-4-methyl-2-[(S)-2-(2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)-3-phenylpropanamido]pentanamido} acetate (17), exhibit broad-spectrum antibacterial effects. These compounds achieve MIC < 1 µg/mL against Staphylococcus aureus, Enterococcus faecalis, and Escherichia coli but show resistance in Pseudomonas aeruginosa (MIC = 3 µg/mL), likely due to efflux pump mechanisms .

Table 2. Antimicrobial MIC Values

Strain MIC (µg/mL) CLSI Breakpoint (µg/mL)
S. aureus ATCC 29213 <1 ≤1 (Susceptible)
E. faecalis ATCC 29212 <1 ≤1 (Susceptible)
E. coli ATCC 25922 <1 ≤1 (Susceptible)
P. aeruginosa ATCC 27853 3 ≥2 (Resistant)

Adapted from CLSI standards

Structural Modifications and Pharmacokinetics

  • 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one : The tert-butyl group enhances metabolic stability, while the hydroxylphenyl moiety improves solubility .
  • Pyrazolo[3,4-d]pyrimidinones as P53/MDM2 inhibitors: Substitutions at position 3 (e.g., morpholine, trifluoromethyl) increase binding to MDM2, a critical protein in cancer progression .

Patent Landscape

  • EP 4 374 877 A2 (2024) : Highlights pyrrolo[1,2-b]pyridazine derivatives with pyrimidine substituents, emphasizing their superior kinase selectivity compared to simpler pyrazolopyrimidines .

Key Research Findings

EGFR Binding : The 4-phenylbutanamide group in N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide facilitates hydrogen bonding with Lys721 and Asp831 in EGFR’s ATP-binding pocket, as confirmed by molecular docking .

Antibacterial Mechanism : Peptide-pyrazolopyrimidine conjugates disrupt bacterial cell wall synthesis via interactions with penicillin-binding proteins (PBPs), validated by FAB-MS and IR spectroscopy .

Resistance Mechanisms: P. aeruginosa resistance correlates with overexpression of MexAB-OprM efflux pumps, reducing intracellular drug concentrations .

Biological Activity

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-phenylbutanamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has gained attention for its diverse biological activities, particularly in the field of cancer therapeutics. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N4O2C_{22}H_{22}N_4O_2 with a molecular weight of approximately 366.44 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core that is critical for its biological activity.

The primary mechanism of action for this compound involves selective inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is a pivotal regulator of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, forming hydrogen bonds with key amino acids such as Leu83, thus disrupting its normal function .

Anticancer Activity

This compound has demonstrated significant anticancer properties in various studies:

  • Inhibition of Tumor Growth : In vitro studies have shown that this compound effectively inhibits tumor growth in several cancer cell lines. For instance, it has been observed to induce apoptosis and inhibit cell migration in MCF-7 breast cancer cells .
  • Cell Cycle Arrest : The compound causes arrest in the S and G2/M phases of the cell cycle, leading to DNA fragmentation—a hallmark of apoptosis. This effect was confirmed through flow cytometric analyses .
  • Dual Inhibition : Some derivatives of pyrazolo[3,4-d]pyrimidines have been identified as dual inhibitors targeting both EGFR and VGFR2 pathways, which are crucial in cancer progression. These compounds exhibited IC50 values ranging from 0.3 to 24 µM against these targets .

This compound interacts with various biomolecules and enzymes involved in kinase activity. Its effects on cellular processes include:

  • Gene Expression Modulation : The compound influences gene expression related to apoptosis and cell cycle regulation.
  • Cell Signaling Pathways : It impacts key signaling pathways that govern cell survival and proliferation.

Case Studies

Several studies have highlighted the efficacy of this compound:

StudyCell LineIC50 Value (µM)Observations
MCF-77.60Induced apoptosis; inhibited migration
A5498.21Significant anti-proliferative activity
HCT11619.56Effective against EGFR overexpression

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